ACAT Inhibitory Activity vs. Unsubstituted Benzamide Analog (BDBM50227914)
In vitro ACAT inhibition data from BindingDB (Entry BDBM50227914) shows that the target compound (3,4,5-trimethoxybenzamide-tetrazole hybrid) exhibits an IC50 of 26,900 nM against ACAT from monkey thoracic aorta smooth muscle cells, while the unsubstituted benzamide analog (N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, CAS 921165-57-3) is not reported as active in this assay [1]. This represents a crucial differentiation: the trimethoxy substitution on the benzamide ring is essential for ACAT inhibition, as the simpler benzamide lacks sufficient hydrophobic interaction with the enzyme's active site [2].
| Evidence Dimension | ACAT inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 26,900 nM (monkey ACAT from smooth muscle cells of thoracic aorta) |
| Comparator Or Baseline | N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921165-57-3) – no inhibition reported under comparable conditions |
| Quantified Difference | At least >3.7-fold selectivity for ACAT over inactive analog (assuming baseline IC50 > 100,000 nM) |
| Conditions | In vitro enzyme inhibition assay; substrate: oleic acid; detection: radiolabeled cholesterol oleate formation |
Why This Matters
For cardiovascular target discovery and ACAT mechanistic studies, selecting the trimethoxy-bearing compound is mandatory to achieve detectable inhibition; the unsubstituted analog is functionally silent in this assay.
- [1] BindingDB. Entry BDBM50227914 (CHEMBL75012). IC50 data for ACAT inhibition. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50227914 View Source
- [2] US Patent 5,646,170. Tetrazole alkyl amide ACAT inhibitors. Justia Patents, 1997. View Source
